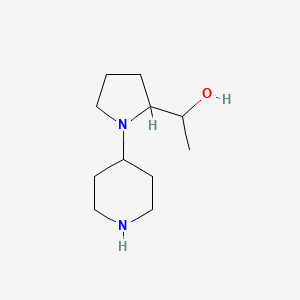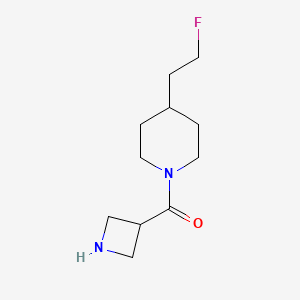![molecular formula C8H12N4O2 B1491854 1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridine-5-carboximidamide CAS No. 2097957-03-2](/img/structure/B1491854.png)
1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridine-5-carboximidamide
Übersicht
Beschreibung
1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridine-5-carboximidamide is a useful research compound. Its molecular formula is C8H12N4O2 and its molecular weight is 196.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Potential
Novel Synthetic Pathways : Research has focused on developing new synthetic methodologies for creating compounds with the pyrrolo[3,4-c]pyridine scaffold, which is a core structure in many biologically active compounds. For example, innovative synthetic routes have been explored to efficiently construct iso-condensed heteroaromatic pyrroles, including pyrrolo[3,4-c]pyridine derivatives, using tandem intramolecular 1,3-dipolar cycloaddition and cycloreversion reactions among others. These methodologies offer access to a variety of structurally diverse compounds with potential applications in medicinal chemistry (Sha et al., 1992).
Biological Activities : Several studies have explored the biological activities of compounds featuring the pyrrolo[3,4-c]pyridine moiety. For instance, some derivatives have been evaluated for their anti-HIV-1 activities, showing moderate to potent inhibitory effects against HIV-1 replication. This highlights the potential of these compounds as templates for developing new anti-HIV drugs (Liu et al., 2014).
Chemosensor Applications : New fluorophores based on the 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione structure have been synthesized and shown high selectivity for Fe3+/Fe2+ cations, demonstrating the utility of these compounds as chemosensors. This application is particularly relevant for biological and environmental monitoring, where selective detection of metal ions is crucial (Maity et al., 2018).
Wirkmechanismus
Target of Action
We know that it belongs to the pyrrolopyrazine scaffold, which contains both a pyrrole ring and a pyrazine ring . These structural features suggest potential interactions with various biological molecules.
Mode of Action
The exact mode of action remains elusive, but we can speculate based on related compounds. Pyrrolopyrazines have exhibited diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects . Therefore, it’s likely that our compound interacts with specific cellular targets, leading to downstream changes in cellular processes.
Biochemische Analyse
Biochemical Properties
1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridine-5-carboximidamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes, which can alter metabolic pathways and affect cellular functions . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or activation of their catalytic activities .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the fibroblast growth factor receptor (FGFR) signaling pathway, which is crucial for cell proliferation and migration . This modulation can lead to changes in gene expression and metabolic activities within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their functions . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions result in changes in cellular activities and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the stability and degradation of this compound can impact its long-term effects on cellular function . For instance, prolonged exposure to this compound can lead to sustained inhibition of certain enzymes, resulting in long-term changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Studies have shown that there are threshold effects, where the compound’s efficacy and toxicity are dose-dependent . Understanding these dosage effects is crucial for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes . These interactions can affect metabolic flux and alter the levels of metabolites within the cell . For example, the inhibition of specific enzymes by this compound can lead to the accumulation or depletion of certain metabolites, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound within different cellular compartments . Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and efficacy in therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function . Targeting signals and post-translational modifications can direct this compound to specific compartments or organelles within the cell . This localization is crucial for its interaction with target biomolecules and the subsequent biochemical effects.
Eigenschaften
IUPAC Name |
1,3-dioxo-4,6,7,7a-tetrahydro-3aH-pyrrolo[3,4-c]pyridine-5-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2/c9-8(10)12-2-1-4-5(3-12)7(14)11-6(4)13/h4-5H,1-3H2,(H3,9,10)(H,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INUNONWNRKXEQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2C1C(=O)NC2=O)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(3-Chlorophenyl)methyl]piperazin-2-one hydrochloride](/img/structure/B1491778.png)
![2-chloro-N-[2-methyl-5-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B1491779.png)
![[4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl]amine dihydrochloride](/img/structure/B1491781.png)
![3-[(3-Chlorophenyl)methyl]pyrrolidin-3-ol hydrochloride](/img/structure/B1491785.png)



![2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)nicotinic acid](/img/structure/B1491789.png)




